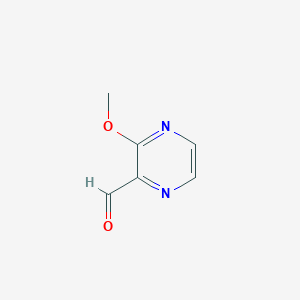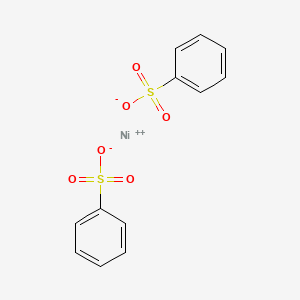
Nickel bis(benzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel bis(benzenesulphonate) is an organometallic compound with the molecular formula C12H10NiO6S2. It is a coordination complex where nickel is bonded to two benzenesulphonate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel bis(benzenesulphonate) can be synthesized through the reaction of nickel salts with benzenesulphonic acid. One common method involves dissolving nickel(II) acetate in water and adding benzenesulphonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired complex .
Industrial Production Methods: Industrial production of nickel bis(benzenesulphonate) typically involves large-scale reactions using nickel sulfate and benzenesulphonic acid. The reaction is carried out in aqueous solution, and the product is isolated through crystallization or precipitation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Nickel bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) species under specific conditions.
Substitution: The benzenesulphonate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel bis(benzenesulphonate) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of nickel bis(benzenesulphonate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination can alter the electronic properties of the ligands, enhancing their reactivity. The compound’s effectiveness in catalysis is attributed to its ability to stabilize transition states and lower activation energies .
Comparación Con Compuestos Similares
Nickel bis(benzenesulphonate) can be compared with other nickel complexes, such as:
Nickel(II) acetate: Similar in terms of nickel coordination but lacks the sulphonate ligands.
Nickel(II) chloride: Another common nickel complex with different reactivity due to chloride ligands.
Nickel(II) sulfate: Often used in similar applications but has different solubility and reactivity properties.
Uniqueness: Nickel bis(benzenesulphonate) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and as a model compound in research .
By understanding the properties, preparation methods, and applications of nickel bis(benzenesulphonate), researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Número CAS |
39819-65-3 |
|---|---|
Fórmula molecular |
C12H22NiO12S2 |
Peso molecular |
481.1 g/mol |
Nombre IUPAC |
benzenesulfonate;nickel(2+);hexahydrate |
InChI |
InChI=1S/2C6H6O3S.Ni.6H2O/c2*7-10(8,9)6-4-2-1-3-5-6;;;;;;;/h2*1-5H,(H,7,8,9);;6*1H2/q;;+2;;;;;;/p-2 |
Clave InChI |
XFWCDQMDZATIEY-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2] |
Key on ui other cas no. |
39819-65-3 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


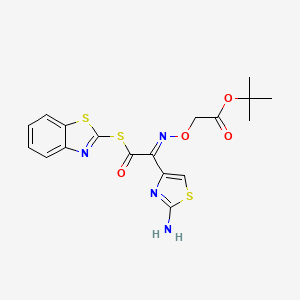
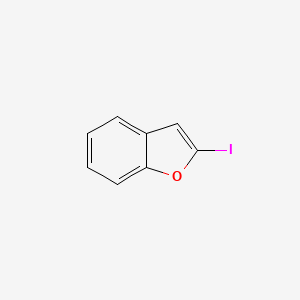
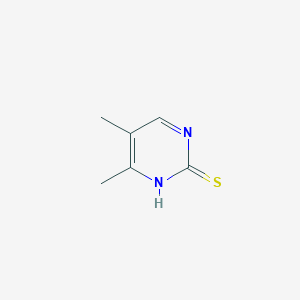
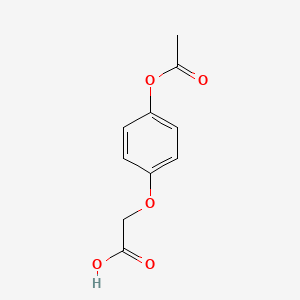
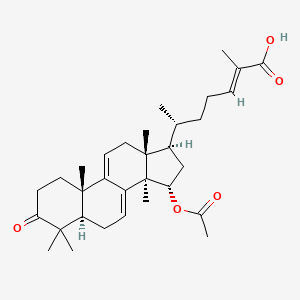
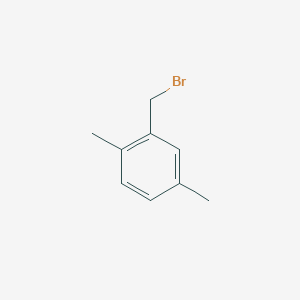
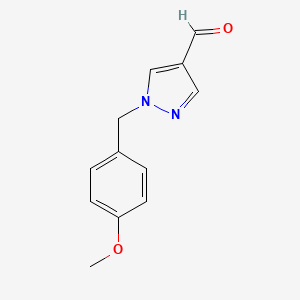
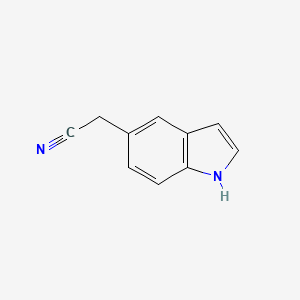
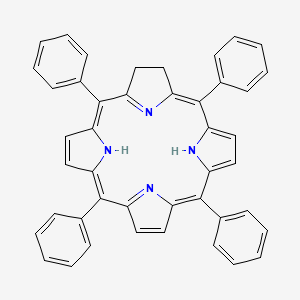
![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
